molecular formula C22H15Cl2N3O2 B2376241 2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide CAS No. 898417-74-8

2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide

Cat. No.: B2376241
CAS No.: 898417-74-8
M. Wt: 424.28
InChI Key: ANCVEUVVRWBVRM-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Scientific Research Applications

2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dichlorophenyl group, which may affect its biological activity.

    3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.

    2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide: Lacks the dichlorophenyl group, which may influence its binding affinity to targets.

Uniqueness

The presence of both the amino and dichlorophenyl groups in 2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide makes it unique, as these groups can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-14-9-6-10-15(18(14)24)26-22(29)17-16-11-4-5-12-27(16)20(19(17)25)21(28)13-7-2-1-3-8-13/h1-12H,25H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCVEUVVRWBVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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